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Compound of Interest

Compound Name: Pantoprazole impurity I

CAS No.: 812664-93-0

Cat. No.: B3285783

Get Quote

Executive Summary
The control of impurities in Pantoprazole Sodium is harmonized between USP and EP

regarding the analytical method (HPLC) but retains nuances in reporting thresholds and

specific impurity designations. Both monographs utilize a reverse-phase gradient HPLC

method to separate the active pharmaceutical ingredient (API) from six primary related

compounds (A–F).

Key Regulatory Differences[1]
USP Designation: Uses "Related Compound A, B, C..." nomenclature.

EP Designation: Uses "Impurity A, B, C..." nomenclature.

Critical Control:Impurity C (Benzimidazole thiol) is a degradation product detected at a

different wavelength (305 nm) due to its specific absorbance profile, requiring dual-

wavelength monitoring.
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The following table synthesizes the specification limits for Pantoprazole Sodium. Note that

while limits are largely harmonized, the "Unspecified Impurity" limit is a critical control point for

any non-compendial impurity (such as "Impurity 1").

Impurity
Name
(Common)

USP
Designation

EP
Designation

USP Limit
(%)

EP Limit
(%)

Relative
Retention
Time (RRT)*

Pantoprazole

Sulfone

Related

Compound A
Impurity A NMT 0.20% 0.20% ~0.9

Pantoprazole

Sulfide

Related

Compound B
Impurity B NMT 0.15% 0.15% ~1.5

Benzimidazol

e Thiol

Related

Compound C
Impurity C NMT 0.10% 0.10% ~0.6

N-Methyl

Isomers

Rel. Comp. D

& F**

Impurity D &

F

NMT 0.20%

(Sum)
0.20% (Sum)

~1.2 (Co-

elute)

Pantoprazole

Dimer

Related

Compound E
Impurity E NMT 0.10% 0.10% ~1.3

Any

Unspecified
— — NMT 0.10% 0.10% —

Total

Impurities
— — NMT 0.5% 0.5% —

Note: RRTs are approximate and relative to the Pantoprazole peak.

Note: Impurities D and F are structural isomers that often co-elute; monographs typically

specify a limit for their sum.

Technical Deep Dive: The "Impurity I" Ambiguity
Since "Impurity I" is not a pharmacopeial designation, researchers often encounter this term in

two specific contexts. Below is the technical breakdown for both possibilities.

Scenario A: "Impurity 1" (Process Impurity)
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Often listed in commercial standards catalogs (e.g., Chemicea, USP reference standards for

process control), this is the Chloromethyl Intermediate.

Chemical Name: 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride.

Origin: A key starting material/intermediate in the synthesis of the pyridine ring moiety.

Regulatory Status: Non-compendial. It must be controlled as an "Unspecified Impurity" (NMT

0.10%) or justified via spike-and-recovery studies if it persists in the final API.

Risk: As a reactive alkyl halide, it carries a structural alert for genotoxicity (mutagenicity). If

detected, it may require tighter control (ppm levels) per ICH M7 guidelines.

Scenario B: Impurity A (Pantoprazole Sulfone)
If "Impurity I" refers to the Roman numeral I (First), it is Pantoprazole Sulfone.

Mechanism: Formed via over-oxidation of the sulfoxide (Pantoprazole) active center.

Control Strategy: Strict control of oxidation conditions (e.g., equivalents of oxidizing agent,

temperature) during the final synthetic step.

Impurity Formation Pathways (Graphviz Diagram)
The following diagram illustrates the genesis of the key impurities. Impurity B is the precursor;

Impurity A is the over-oxidation product; Impurities D/F and E are degradation products formed

under stress (pH/Temperature).
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Caption: Mechanistic pathway of Pantoprazole impurity formation. Red arrows indicate critical

degradation or process failure modes.

Analytical Protocol (USP Test 2 / EP Harmonized)
This protocol validates the separation of Impurity D/F (critical pair) and Impurity E.[1]

Chromatographic Conditions
Column: L1 packing (C18), 150 mm × 3.9 mm, 4 µm (or validated equivalent like 100 mm ×

3.0 mm, 3 µm for modernization).

Temperature: 40°C.

Flow Rate: 1.0 mL/min.[1]

Detection:

UV 290 nm: For Pantoprazole and Impurities A, B, D, E, F.

UV 305 nm: Specifically for Impurity C.
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Injection Volume: 20 µL.

Mobile Phase Gradient[4]
Solution A: 1.74 g/L Dibasic Potassium Phosphate, adjusted to pH 7.0 with Phosphoric Acid.

Solution B: Acetonitrile.

Diluent: Water:Acetonitrile:Triethylamine (60:40:1) adjusted to pH 10.0 (prevents acid

degradation during prep).

Time (min) Solution A (%) Solution B (%)

0 80 20

40 20 80

45 20 80

46 80 20

55 80 20

System Suitability Criteria
Resolution (R): NLT 1.5 between Impurity E and the co-eluting peak of Impurities D & F.

Symmetry Factor: NMT 2.0 for the Pantoprazole peak.

RSD: NMT 2.0% for the Pantoprazole peak in the standard solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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